![molecular formula C13H14N4O4S B2778489 N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428379-69-4](/img/structure/B2778489.png)

N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

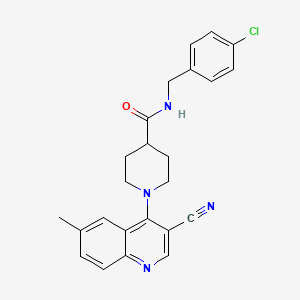

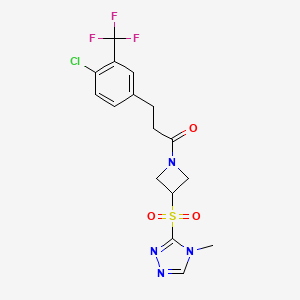

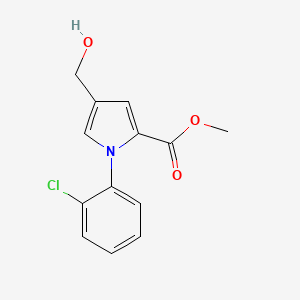

“N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. It is a derivative of oxazine, a heterocyclic organic compound containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The compound is related to a series of novel spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which have been studied as potential inhibitors of SARS-CoV-2 proteases .

Synthesis Analysis

The synthesis of this compound involves an efficient, eco-friendly, simple, and green method. The process yields a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature under green conditions .Molecular Structure Analysis

The molecular structures of the synthesized compounds were verified using spectroscopic methods . The FT-IR (KBr) νmax cm −1: 3344, 3269, 3175, 3106 (2NH, 2NH 2), 3095 (CH -arom.), 2934 (CH -aliph.), 1680 (C=O amide, st), and 1375 (S=O, st). The 1 H-NMR (DMSO- d6), δ ppm: 10.40 (s, 1H, NH amide), 7.87–7.79 (m, 4H, CH arom.); 7.28 (s, 2H, NH 2sulfa), 3.81 (br, 3H, 3NH); C. F.: C 8 H 10 N 4 O 3 S 2 M. W: 274.44; Elemental Analysis: Calc; C, 44.32; H, 4.75; N, 16.81; S, 20.09, Found; C, 44.44; H, 4.70; N, 16.78; S, 20.11 .Scientific Research Applications

Inhibitor of SARS-CoV-2 Proteases

The compound has been synthesized and studied as a potential inhibitor of SARS-CoV-2 proteases . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from − 7.33 kcal/mol (compound 6) and − 7.22kcal/mol (compound 5) to − 6.54 kcal/mol (compounds 8 and 9 ) .

Antimicrobial Agent

Sulfonamides, including this compound, are known for their antibacterial properties . They have been widely used in the pharmaceutical industry as antimicrobial agents .

Anti-inflammatory Agent

Sulfonamides are also known for their anti-inflammatory properties . This compound, being a sulfonamide derivative, could potentially be used as an anti-inflammatory agent .

Antiviral Agent

Sulfonamides have been used as antiviral agents . Given the structural similarity, this compound could potentially be used as an antiviral agent .

HIV Protease Inhibitor

Sulfonamides have been used as HIV protease inhibitors . This compound, being a sulfonamide derivative, could potentially be used as an HIV protease inhibitor .

Anticancer Agent

Sulfonamides have been used as anticancer agents . This compound, being a sulfonamide derivative, could potentially be used as an anticancer agent .

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication, making it a critical target for developing new COVID-19 drugs .

Mode of Action

The compound interacts with the SARS-CoV-2 Mpro enzyme, exhibiting good binding affinity . The binding energy scores range from -7.33 kcal/mol to -6.54 kcal/mol . The top-ranked compounds had lower HOMO–LUMO energy difference (ΔE) than the standard drug Nirmatrelvir . This highlights the potential and relevance of charge transfer at the molecular level .

Biochemical Pathways

The compound affects the biochemical pathway of viral replication by inhibiting the SARS-CoV-2 Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction .

Result of Action

The result of the compound’s action is the potential inhibition of SARS-CoV-2 replication . By binding to and inhibiting the Mpro enzyme, the compound could potentially reduce the severity of COVID-19 .

Action Environment

The action environment of the compound can influence its efficacy and stability. More research is required to confirm the antiviral efficacy of these compounds in vivo .

properties

IUPAC Name |

N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)11-8-12-17(16-11)6-1-7-21-12/h2-5,8H,1,6-7H2,(H,15,18)(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUZHQVBOQVCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)

![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2778413.png)

![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)

![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2778427.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2778429.png)